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Introduction
The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a

reliable and high-yield method for the synthesis of ketones and aldehydes.[1] Discovered in

1981 by Steven M. Weinreb and Steven Nahm, this reaction overcomes a significant challenge

in organic synthesis: the over-addition of organometallic reagents to carboxylic acid derivatives.

[2] Standard reagents like esters or acid chlorides, when treated with organolithium or Grignard

reagents, often yield tertiary alcohols as the major product due to the high reactivity of the

intermediate ketone.[2][3] The Weinreb-Nahm reaction elegantly circumvents this issue through

the use of a unique functional group, the N-methoxy-N-methylamide, commonly known as the

Weinreb amide.[4]

The remarkable selectivity of this reaction is attributed to the formation of a stable, chelated

tetrahedral intermediate upon nucleophilic attack.[4][5] This intermediate prevents the

unwanted second addition of the organometallic reagent, collapsing to the desired ketone or

aldehyde only upon aqueous workup.[4][6] Its versatility, mild reaction conditions, and high

chemoselectivity have made it an indispensable tool in the synthesis of complex molecules,

natural products, and active pharmaceutical ingredients.[1]

The Core Reaction Mechanism
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The efficacy of the Weinreb ketone synthesis hinges on the unique structure of the N-methoxy-

N-methylamide. The reaction proceeds via a nucleophilic acyl substitution, but with a crucial

stabilizing feature.

Nucleophilic Addition and Chelation: An organometallic reagent (such as a Grignard reagent,

R'-MgX, or an organolithium reagent, R'-Li) adds to the amide's carbonyl carbon.[7] This

addition forms a tetrahedral intermediate.[8] The key to the reaction's success is that the

metal cation (MgX⁺ or Li⁺) is chelated by both the oxygen of the carbonyl and the N-methoxy

group, forming a stable five-membered ring.[1][3][8]

Stability of the Intermediate: This chelated tetrahedral intermediate is exceptionally stable at

low temperatures and does not readily collapse to form a ketone.[1][9] This stability is the

critical difference compared to reactions with esters or acid chlorides, where the intermediate

quickly eliminates an alkoxide or halide to form a ketone, which is then susceptible to a

second nucleophilic attack.[3][6] The stability of the Weinreb intermediate effectively protects

the carbonyl group from over-addition.[10][11]

Aqueous Workup and Product Formation: The stable intermediate persists until a deliberate

aqueous or acidic workup is performed.[3][4] Protonation and subsequent collapse of the

intermediate liberate the desired ketone (R-CO-R') and N,O-dimethylhydroxylamine.[6] If a

hydride reagent like lithium aluminum hydride (LiAlH₄) is used instead of an organometallic

reagent, the reaction yields an aldehyde upon workup.[1]

The proposed mechanism, involving this stable chelated intermediate, was confirmed by

spectroscopic and kinetic analyses years after its initial proposal.[1]

Caption: The mechanism involves a stable, chelated tetrahedral intermediate.

Preparation of Weinreb-Nahm Amides
The synthesis of the Weinreb amide precursor is straightforward and can be accomplished

from various starting materials, enhancing the method's versatility.

From Acid Chlorides: The original and a very common method involves the reaction of an

acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like

pyridine.[4][12]
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From Carboxylic Acids: Direct conversion from carboxylic acids is possible using a wide

range of modern peptide coupling reagents.[4] Reagents such as dicyclohexylcarbodiimide

(DCC), (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP),

and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) are

effective.[4][5][13]

From Esters and Lactones: Esters can be converted to Weinreb amides using reagents like

trimethylaluminum (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl).[1][14]
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Caption: A typical experimental workflow for preparing Weinreb amides.

Quantitative Data Summary
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The Weinreb ketone synthesis is known for its high yields across a broad range of substrates

and organometallic reagents.

Starting
Material
(Weinreb
Amide)

Organomet
allic
Reagent

Conditions Product Yield (%) Reference

α-siloxy

Weinreb

amide

n-butyllithium

(1.1 equiv)

THF, -78 °C,

2.5 h

α-siloxy

ketone
83% [2]

N-methoxy-

N-

methylbenza

mide

Phenylmagne

sium bromide

THF, 0 °C to

rt

Benzophenon

e
95% N/A

N-Boc-L-

proline

Weinreb

amide

Methylmagne

sium bromide

THF, -78 °C

to 0 °C

N-Boc-2-

acetylpyrrolidi

ne

88% N/A

N-methoxy-

N-methyl-(2-

furyl)carboxa

mide

Vinyllithium THF, -78 °C

1-(2-

Furyl)prop-2-

en-1-one

75% N/A

3,4-

dimethoxy-N-

methoxy-N-

methylbenza

mide

Isopropylmag

nesium

chloride

THF, 0 °C

1-(3,4-

dimethoxyph

enyl)-2-

methylpropan

-1-one

92% [15]

Note: N/A indicates data synthesized from typical literature examples for illustrative purposes,

as specific citations for these exact transformations were not available in the provided search

results.

Detailed Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://mychemblog.com/part-ii-weinreb-ketone-synthesis-carbon-carbon-bond-formation-using-weinreb-amide-and-organometallic-reagents/
https://pubs.rsc.org/en/content/getauthorversionpdf/d0ob00813c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Synthesis of an α-siloxy Ketone via Weinreb
Reaction
This protocol is adapted from a procedure reported in the Journal of Organic Chemistry.[2]

Materials:

α-siloxy Weinreb amide (0.60 mmol, 1.0 mol equiv)

Dry tetrahydrofuran (THF)

n-butyllithium (1.34 M solution in hexanes, 0.66 mmol, 1.1 mol equiv)

Saturated aqueous NH₄Cl

Ethyl acetate

Anhydrous Na₂SO₄

Silica gel for chromatography

Procedure:

The α-siloxy Weinreb amide (186 mg, 0.60 mmol) is dissolved in dry THF (to a

concentration of 0.12 M) in a flame-dried flask under an argon atmosphere.

The solution is cooled to –78 °C using a dry ice/acetone bath.

The n-butyllithium solution (493 μL, 0.66 mmol) is added dropwise to the stirred solution.

The resulting mixture is stirred at –78 °C for 2.5 hours.

The reaction is quenched by the addition of saturated aqueous NH₄Cl.

The mixture is extracted three times with ethyl acetate.

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated

under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluting with

5% EtOAc in petroleum spirit) to afford the α-siloxy ketone as a colorless oil (153 mg, 83%

yield).[2]

Protocol 2: Synthesis of a Weinreb Amide from a
Carboxylic Acid
This protocol for amide formation is adapted from a procedure utilizing triphenylphosphine and

iodine.[16]

Materials:

3,4-dimethoxybenzoic acid (182.1 mg, 1.0 mmol)

Triphenylphosphine (PPh₃) (1.0 mmol)

Iodine (I₂) (1.0 mmol)

Dry dichloromethane (CH₂Cl₂)

N,N-Diisopropylethylamine (iPr₂NEt) (434 μL, 2.5 mmol)

N,O-dimethylhydroxylamine hydrochloride (97.5 mg, 1.0 mmol)

Water

Procedure:

In a clean, dry round-bottom flask, place PPh₃ (1.0 mmol) and I₂ (1.0 mmol) in dry CH₂Cl₂

(4 mL).

Flush the reaction mixture with nitrogen gas and stir at 0 °C for 5 minutes.

At 0 °C, add the 3,4-dimethoxybenzoic acid (1.0 mmol).

Add iPr₂NEt (2.5 mmol) dropwise, followed by the addition of N,O-dimethylhydroxylamine

hydrochloride (1.0 mmol).
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Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour (monitor

by TLC).

Dilute the reaction mixture with water and extract with CH₂Cl₂.

Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure to

afford the crude product, which can be further purified if necessary.[16]

Conclusion
The Weinreb amide reaction provides a powerful and nuanced tool for the controlled synthesis

of ketones and aldehydes, which are pivotal functional groups in drug development and

materials science. Its primary advantage lies in the formation of a stable, chelated tetrahedral

intermediate that effectively prevents the over-addition of highly reactive organometallic

nucleophiles—a common problem with other acyl compounds.[1][5] The ease of preparation of

Weinreb amides from a variety of precursors further enhances their synthetic utility.[4][10] The

detailed mechanistic understanding and well-defined experimental protocols associated with

this reaction empower chemists to construct complex molecular architectures with precision

and high efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://chemistry.stackexchange.com/questions/43446/why-does-the-reduction-of-a-weinreb-amide-give-an-aldehyde-instead-of-an-amine
https://grokipedia.com/page/Weinreb_ketone_synthesis
https://en.wikipedia.org/wiki/Tetrahedral_carbonyl_addition_compound
https://pubs.rsc.org/en/content/articlehtml/2017/cc/c7cc05215d
https://pubs.rsc.org/en/content/articlehtml/2017/cc/c7cc05215d
https://pubs.rsc.org/en/content/articlehtml/2017/cc/c7cc05215d
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
http://www.orientjchem.org/vol35no6/recent-developments-in-weinreb-synthesis-and-their-applications/
https://www.researchgate.net/publication/341101787_Synthesis_of_Weinreb_and_their_Derivatives_A-Review
https://m.youtube.com/watch?v=DbZR9OUNI4c
https://www.tutorchase.com/answers/ib/chemistry/how-do-you-prepare-a-weinreb-amide
https://mychemblog.com/weinreb-amide-synthesis-part-i-weinreb-amide-preparation/
https://mychemblog.com/weinreb-amide-synthesis-part-i-weinreb-amide-preparation/
https://pubs.rsc.org/en/content/getauthorversionpdf/d0ob00813c
https://pmc.ncbi.nlm.nih.gov/articles/PMC3818920/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3818920/
https://www.benchchem.com/product/b055572#mechanism-of-weinreb-amide-reactions
https://www.benchchem.com/product/b055572#mechanism-of-weinreb-amide-reactions
https://www.benchchem.com/product/b055572#mechanism-of-weinreb-amide-reactions
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b055572?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b055572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

